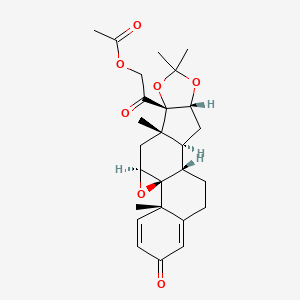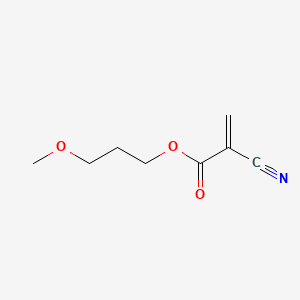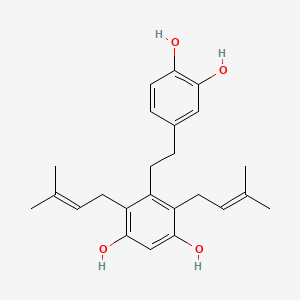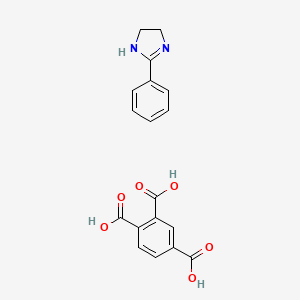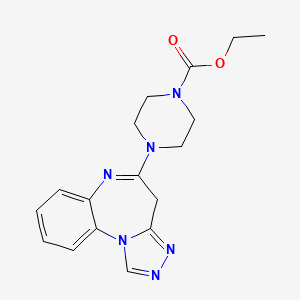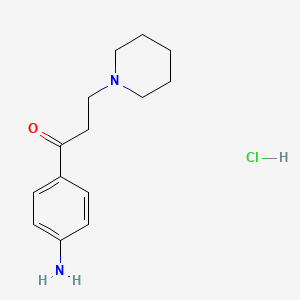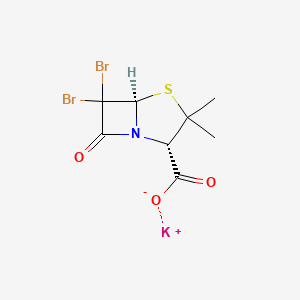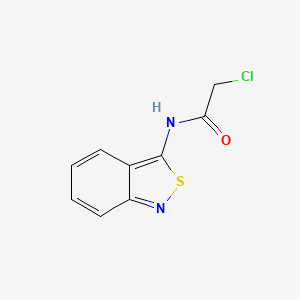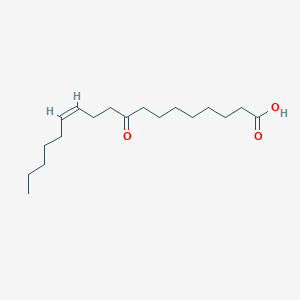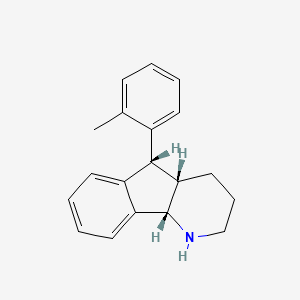
2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene ist eine organische Verbindung mit einer komplexen Struktur, die mehrere kondensierte Ringe und Stickstoffatome umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Die Reaktionsbedingungen erfordern häufig spezifische Katalysatoren, Lösungsmittel und Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Skalierung der Laborsynthesemethoden umfassen. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Effizienz zu steigern und die Kosten zu senken. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren kann eingesetzt werden, um große Mengen an this compound für kommerzielle Anwendungen herzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe im Molekül durch ein anderes, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen
Die Reaktionen von this compound erfordern häufig spezifische Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene in Gegenwart eines Katalysators oder unter UV-Licht.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation verschiedene sauerstoffhaltige Derivate liefern, während die Reduktion vollständig hydrierte Verbindungen produzieren kann. Substitutionsreaktionen können zu einer großen Bandbreite an substituierten Derivaten führen, abhängig von der Art des eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und Antikrebswirkungen.
Medizin: Untersucht auf seine potenzielle Verwendung in der Arzneimittelentwicklung und als pharmakologisches Werkzeug.
Industrie: Eingesetzt bei der Herstellung von fortschrittlichen Materialien, darunter Polymere und Nanomaterialien.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Signalwege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Eine ähnliche Verbindung mit einer anderen Ringstruktur und funktionellen Gruppen.
N,N-Dimethylpropyleneurea: Eine weitere verwandte Verbindung mit ähnlichen Lösemitteleigenschaften.
Einzigartigkeit
2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene ist einzigartig aufgrund seiner spezifischen Ringstruktur und des Vorhandenseins mehrerer Stickstoffatome.
Eigenschaften
CAS-Nummer |
84298-37-3 |
|---|---|
Molekularformel |
C15H17N3 |
Molekulargewicht |
239.32 g/mol |
IUPAC-Name |
4,7-dimethyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10,12,14-pentaene |
InChI |
InChI=1S/C15H17N3/c1-10-9-12-11-5-3-4-6-13(11)18-8-7-17(2)15(16-10)14(12)18/h3-6,10H,7-9H2,1-2H3 |
InChI-Schlüssel |
GBQKNSFMHISJFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C3C(=N1)N(CCN3C4=CC=CC=C24)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


